molecular formula C24H28ClN3O5 B12694033 Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate CAS No. 91454-41-0

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate

Cat. No.: B12694033
CAS No.: 91454-41-0
M. Wt: 473.9 g/mol
InChI Key: KJMNQGZLIGAQIG-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate is a complex organic compound that belongs to the class of isoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the p-chlorophenyl group and the ethylamino group. The final step usually involves the formation of the maleate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted amides: Compounds with similar functional groups but different core structures.

Uniqueness

What sets Acetamide, 2-(ethylamino)-N-(1,2,3,4-tetrahydro-4-(p-chlorophenyl)-2-methyl-8-isoquinolinyl)-, maleate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

CAS No.

91454-41-0

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]-2-(ethylamino)acetamide

InChI

InChI=1S/C20H24ClN3O.C4H4O4/c1-3-22-11-20(25)23-19-6-4-5-16-17(12-24(2)13-18(16)19)14-7-9-15(21)10-8-14;5-3(6)1-2-4(7)8/h4-10,17,22H,3,11-13H2,1-2H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KJMNQGZLIGAQIG-BTJKTKAUSA-N

Isomeric SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.